Mandelonitrile, pentachloro-

Rice blast fungicide Agrochemical procurement Substituted‑benzene fungicide

Pentachloromandelonitrile (CAS 21727-09-3), also designated PCMN or Oryzon, is a fully chlorinated cyanohydrin derivative belonging to the substituted-phenylacetonitrile class. With the molecular formula C₈H₂Cl₅NO and a molecular weight of 305.4 g/mol, it features a 2,3,4,5,6-pentachlorophenyl moiety bonded to a chiral α-hydroxy-α-cyano carbon.

Molecular Formula C8H2Cl5NO
Molecular Weight 305.4 g/mol
CAS No. 21727-09-3
Cat. No. B14713367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandelonitrile, pentachloro-
CAS21727-09-3
Molecular FormulaC8H2Cl5NO
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC(#N)C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O
InChIInChI=1S/C8H2Cl5NO/c9-4-3(2(15)1-14)5(10)7(12)8(13)6(4)11/h2,15H
InChIKeySMARLDCRQUMZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloromandelonitrile (CAS 21727-09-3): Core Identity and Procurement-Relevant Class Position


Pentachloromandelonitrile (CAS 21727-09-3), also designated PCMN or Oryzon, is a fully chlorinated cyanohydrin derivative belonging to the substituted-phenylacetonitrile class [1]. With the molecular formula C₈H₂Cl₅NO and a molecular weight of 305.4 g/mol, it features a 2,3,4,5,6-pentachlorophenyl moiety bonded to a chiral α-hydroxy-α-cyano carbon . The compound is historically recognized as a commercial agricultural fungicide (rice blast control agent) and is also employed as a versatile synthetic intermediate for chlorinated mandelic acid derivatives and related scaffolds [2][3].

Registered agrochemical fungicide – Oryzon (PCMN) is a commercial rice blast control agent with documented field use and formulation data.
Synthetic intermediate – Direct precursor to pentachloromandelic acid and chlorinated chiral building blocks via nitrile hydrolysis or hydrogenation.
Perchlorophenyl stability – Resistant to UV, acid, and alkali degradation, enabling wettable powder/dust formulation and predictable storage.

Why Generic Mandelonitrile Analogs Cannot Replace Pentachloromandelonitrile in Pesticide or Intermediate Procurement


The five chlorine substituents of pentachloromandelonitrile profoundly alter physicochemical properties, biological activity, and environmental stability relative to less‑chlorinated or unsubstituted mandelonitriles [1]. While benzaldehyde‑derived mandelonitrile is a labile cyanohydrin prone to rapid hydrolysis, the perchlorophenyl analogue demonstrates markedly enhanced resistance to acid‑, base‑, and UV‑mediated degradation, enabling formulation as a wettable powder or dust for agricultural field applications [2]. Furthermore, the unique electron‑withdrawing effect of the pentachlorophenyl ring dictates the compound’s downstream reactivity (e.g., hydrolysis to pentachloromandelic acid) and influences its biological target interaction, meaning a less‑chlorinated analog cannot be assumed to deliver equivalent microbicidal performance or synthetic fidelity [3].

Stability profile mismatch
Unsubstituted or partially chlorinated mandelonitriles undergo rapid hydrolysis; pentachloro substitution is required for field-relevant UV/acid/alkali resistance.
Electronic and reactivity shift
The pentachlorophenyl ring strongly withdraws electrons, altering downstream reactivity and biological target interaction compared to less chlorinated analogs.
Formulation compatibility gap
Only PCMN has published wettable powder/dust formulation and QC methods; generic mandelonitriles lack equivalent agrochemical development data.

Pentachloromandelonitrile (Oryzon/PCMN) Product‑Specific Quantitative Evidence Guide for Scientific and Industrial Selection


Registered Commercial Rice Blast Fungicide Identity Versus Non‑Commercialized Mandelonitrile Analogs

Pentachloromandelonitrile (Oryzon) is explicitly registered as a commercial rice blast (Magnaporthe oryzae) fungicide in multiple regulatory databases, designated as a “取代苯杀菌剂” (substituted‑benzene fungicide), whereas unsubstituted mandelonitrile, 4‑chloromandelonitrile, and 2,4‑dichloromandelonitrile remain research‑grade intermediates with no registered agrochemical use [1][2]. This regulatory and market status provides procurement‑grade assurance that pentachloromandelonitrile has undergone field‑level efficacy validation, toxicological profiling, and formulation development not available for its less‑chlorinated analogs [3].

Registration Status
Class-level
Registered rice blast fungicide (Oryzon) vs unsubstituted and dichloro analogs with no pesticide registration.
Procurement-grade assurance with documented field use and safety data.
Review regional registration scope.
Rice blast fungicide Agrochemical procurement Substituted‑benzene fungicide

Enhanced Abiotic Stability Relative to Unsubstituted Mandelonitrile

The pentachlorophenyl group confers marked resistance to hydrolytic and photolytic degradation compared to the parent mandelonitrile scaffold. The Foodmate pesticide database explicitly notes that pentachloromandelonitrile is stable to UV light, acid, and alkali [1], whereas unsubstituted mandelonitrile undergoes rapid acid‑ and base‑catalyzed hydrolysis to benzaldehyde and cyanide [2]. This differential stability is corroborated by the compound’s established formulation as a wettable powder and dust, requiring no special handling beyond standard ventilation and dry storage [3]. The GHS safety data sheet further confirms chemical stability under recommended storage conditions (Lookchem, Section 10.2) .

Abiotic Stability
Class-level
Stable to UV, acid, alkali; formulated as WP/dust vs rapid hydrolysis of unsubstituted mandelonitrile.
Supports field-formulation feasibility and shelf-life.
Quantitative rate constants not available for direct comparison.
Cyanohydrin stability Formulation compatibility Environmental persistence

Demonstrated Analytical Traceability in Commercial Pesticide Formulations

A dedicated gas‑liquid chromatographic method for pentachloromandelonitrile (PCMN) determination in wettable powder and dust was published by Oda et al. (1969), using thermal conductivity detection with dibutylphthalate as internal standard (column 230 °C, helium carrier 50 mL/min) [1]. The method achieved quantitative conversion of PCMN to pentachlorobenzaldehyde during chromatographic operation, and a calibration range of 0.7–2.3 weight ratio (PCMN/DBP) yielded a linear curve [1]. The authors validated the method against the pyridine‑pyrazolone method with good agreement as tabulated. Pentachlorobenzaldehyde, present as an impurity in commercial PCMN, was identified as a potential positive interferent and could be removed by thin‑layer chromatographic separation prior to analysis, demonstrating precise quality control capability [1]. In contrast, no comparable validated analytical method for non‑chlorinated mandelonitrile in commercial pesticide formulations has been identified in the open literature.

QC Method
Cross-study comparable
GC method validated: linear 0.7–2.3 weight ratio PCMN/DBP, agreement with pyridine-pyrazolone method.
Enables batch-to-batch QC and regulatory documentation.
Pentachlorobenzaldehyde impurity requires TLC separation.
Quality control GC analytical method Commercial formulation analysis

Acute Mammalian Toxicity Profile Compatible with Agricultural Handling

Pentachloromandelonitrile exhibits moderate acute mammalian toxicity: oral LD₅₀ in rats is 3000 mg/kg, and acute oral LD₅₀ in mice is 2500–3000 mg/kg, with acute dermal LD₅₀ in mice reported as 2500 mg/kg [1]. For context, pentachlorophenol (PCP, CAS 87‑86‑5), another extensively chlorinated aromatic compound with historical antimicrobial use, displays markedly higher acute toxicity (oral LD₅₀ rat approximately 50–200 mg/kg) [2]. This approximately 15‑ to 60‑fold lower acute oral toxicity for pentachloromandelonitrile relative to pentachlorophenol supports its classification as “中毒” (moderately toxic) rather than highly toxic, facilitating agricultural handling and regulatory classification . No positive carcinogenicity or genotoxicity classification was noted in available pesticide registration data [1].

Acute Toxicity
Cross-study comparable
Oral LD₅₀ rat 3000 mg/kg, mouse 2500–3000 mg/kg; ~15–60× less toxic than pentachlorophenol (LD₅₀ ~50–200 mg/kg).
Supports moderate toxicity classification for handling and formulation.
Carcinogenicity/genotoxicity not noted in pesticide registration.
Acute oral LD50 Acute dermal LD50 Toxicological safety

Pentachloromandelonitrile (CAS 21727-09-3) Best Application Scenarios for Procurement and R&D Decisions


Procurement of a Proven Rice Blast Fungicide Active Ingredient for Agrochemical R&D and Production

Organizations seeking to develop or manufacture rice blast fungicide formulations should prioritize pentachloromandelonitrile (Oryzon) based on its documented commercial registration as a substituted‑benzene fungicide, validated field‑relevant stability (UV‑, acid‑, and alkali‑resistant), and the existence of a published GC analytical method for quality control of wettable powder and dust formulations [1][2]. Procurement of this compound eliminates the need for de novo efficacy and stability validation required for non‑registered mandelonitrile analogs .

Synthetic Intermediate for Pentachloromandelic Acid and Chlorinated Biologically Active Molecules

Pentachloromandelonitrile serves as a direct precursor for pentachloromandelic acid (via nitrile hydrolysis) and primary amines (via hydrogenation), enabling access to fully chlorinated chiral building blocks for pharmaceutical or agrochemical derivatization programs [1][2]. Its well‑characterized physical properties (mp 163–164 °C, density 1.758 g/cm³, solubility profile: soluble in acetone/ethanol/ethyl acetate, insoluble in water) facilitate predictable reaction workflows and purification strategies .

Analytical Reference Standard for Chlorinated Pesticide Residue Monitoring

Given the validated gas chromatographic method published for PCMN analysis in commercial formulations (Oda et al., 1969), this compound is suitable as an analytical reference standard for monitoring pentachloromandelonitrile residues in environmental or food matrices, and for calibrating GC‑TCD or GC‑MS systems targeting chlorinated cyanohydrins [1]. Its known conversion to pentachlorobenzaldehyde under GC conditions provides a defined analytical pathway for quantification [1].

Application
Selection Property
Validation Focus
Agrochemical fungicide procurement
Registered rice blast fungicide identity, documented formulation stability
Field efficacy data review, batch QC method linearity
Synthetic intermediate
Perchlorophenyl α-hydroxy nitrile scaffold, predictable hydrolysis
Hydrolysis yield and chiral integrity
Analytical reference standard
Known thermal conversion to pentachlorobenzaldehyde under GC conditions
Calibration linearity and interference check
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